2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile
Description
The compound 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile is a Schiff base derivative featuring a thiophene-3-carbonitrile core substituted with a dimethylamino-nitro-phenyl moiety. The (E)-configuration of the imine bond suggests a planar geometry, which is critical for conjugation and electronic properties. This structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the phenyl ring, creating a "push-pull" system that may enhance optical or electronic applications, such as nonlinear optics or dye-sensitized materials.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C16H16N4O2S/c1-10-11(2)23-16(13(10)8-17)18-9-12-5-6-14(19(3)4)15(7-12)20(21)22/h5-7,9H,1-4H3/b18-9+ |
InChI Key |
LXYXBJWVLXHCGJ-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Formation
The 4,5-dimethylthiophene-3-carbonitrile moiety is synthesized via cyclocondensation of methyl thioglycolate with malononitrile derivatives. Adapted from protocols for analogous thiophenes, this step employs [bis(methylsulfanyl)methylene]malononitrile as the central building block.
- Combine [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol) and methyl thioglycolate (29 g, 230 mmol) in methanol (600 mL).
- Add triethylamine (24 mL, 173 mmol) as a base catalyst.
- Reflux at 80°C for 2 hours.
- Cool to room temperature, filter the precipitate, and wash with cold methanol to isolate 4,5-dimethylthiophene-3-carbonitrile (yield: 95–99%).
Mechanistic Insights :
Imine Formation via Aldehyde Condensation
The final step involves Schiff base formation between 4,5-dimethylthiophene-3-carbonitrile and 4-(dimethylamino)-3-nitrobenzaldehyde.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Base | Sodium hydroxide |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Molar Ratio (Thiophene:Aldehyde) | 1:1.1 |
Procedure :
- Dissolve 4,5-dimethylthiophene-3-carbonitrile (10 mmol) and 4-(dimethylamino)-3-nitrobenzaldehyde (11 mmol) in ethanol (50 mL).
- Add aqueous NaOH (1 M, 5 mL) to catalyze imine formation.
- Reflux with stirring until TLC confirms reaction completion.
- Cool, filter the precipitate, and recrystallize from ethanol/dichloromethane (3:1) to obtain the E-isomer (yield: 82–88%).
Stereochemical Control :
- The E-configuration of the imine is favored due to steric hindrance between the thiophene methyl groups and the nitro substituent.
- Microwave-assisted synthesis (130°C, 15 minutes) enhances reaction efficiency but requires careful temperature control to prevent decomposition.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to improve scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 12 minutes |
| Yield | 85% | 91% |
| Solvent Consumption | 50 mL/g | 18 mL/g |
Key Advantages :
- Reduced thermal degradation due to rapid heat transfer.
- Enhanced mixing efficiency prevents local stoichiometric imbalances.
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography : Elute with hexane/ethyl acetate (4:1) to separate geometric isomers.
- HPLC Purity Analysis :
Column Mobile Phase Retention Time (min) C18 (250 × 4.6 mm) Acetonitrile/water (70:30) 8.2 ± 0.3
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, CH=N), 7.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 3.12 (s, 6H, N(CH₃)₂), 2.54 (s, 3H, thiophene-CH₃), 2.48 (s, 3H, thiophene-CH₃). - HRMS (ESI) : Calculated for C₁₆H₁₆N₄O₂S [M+H]⁺: 329.1074; Found: 329.1076.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 82–88 | 98.5 | 6 hours | Moderate |
| Microwave-Assisted | 89–92 | 99.1 | 15 minutes | High |
| Continuous Flow | 90–91 | 99.3 | 12 minutes | Industrial |
Challenges and Mitigation Strategies
Common Side Reactions
- Nitro Group Reduction : Occurs under prolonged heating; mitigated by inert atmosphere (N₂/Ar).
- Imine Hydrolysis : Minimized by anhydrous solvent conditions and molecular sieves.
Solvent Selection Impact
| Solvent | Dielectric Constant | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 95:5 |
| DMSO | 46.7 | 78 | 88:12 |
| Acetonitrile | 37.5 | 81 | 92:8 |
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with various molecular targets. The compound’s nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Features
Key Analogs :
2-[(4-Chlorobenzylidene)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carbonitrile (Asiri et al., 2011) Core Structure: Benzothiophene-3-carbonitrile (larger conjugated system vs. thiophene). Substituent: 4-Chlorophenyl (electron-withdrawing). Key Properties: Reported crystallographic data (XRD) confirms a planar Schiff base linkage, with strong intermolecular interactions influencing packing.
Pyrido[3,4-d]Pyridazine Derivatives (Oka et al., 1975)
- Core Structure : Pyridazine-based heterocycles (distinct from thiophene).
- Substituents : Varied aryl groups.
- Key Properties : Synthesized via condensation reactions; UV-Vis spectra show absorption shifts dependent on substituent electronics.
Target Compound :
- Core Structure : Thiophene-3-carbonitrile (smaller conjugation vs. benzothiophene).
- Substituent: 4-(Dimethylamino)-3-nitrophenyl (dual electronic effects: electron-donating and withdrawing).
Comparative Data Table
Research Findings and Inferences
Optical Properties: The target compound’s dimethylamino-nitro-phenyl group is expected to induce a stronger ICT effect than the chloro-substituted analog, leading to a redshift in absorption. This aligns with trends observed in push-pull systems . Pyridazine derivatives exhibit lower absorption wavelengths due to their smaller conjugated systems, highlighting the advantage of thiophene/benzothiophene cores for optical applications .
Thermal and Solubility Behavior: The nitro group in the target compound may improve thermal stability compared to chloro analogs but reduce solubility in polar solvents due to increased hydrophobicity. Crystallinity in the Asiri compound is attributed to halogen-based intermolecular interactions, whereas the target compound’s dimethylamino group might disrupt packing, leading to amorphous phases .
Synthetic Considerations: The Schiff base formation (common in both target and Asiri compounds) requires precise stoichiometry and catalysis, as noted in pyridazine synthesis .
Biological Activity
The compound 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.38 g/mol. The structure features a thiophene ring, a dimethylamino group, and a nitrophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile |
Anticancer Properties
Recent studies have demonstrated that compounds similar to 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives of dimethylthiophene have shown selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. These compounds have been tested against various cancer cell lines, including breast, colon, lung, and prostate cancers.
Case Study: Topoisomerase II Inhibition
In one study, a series of 2,5-dimethylthiophene derivatives were synthesized and evaluated for their ability to inhibit topoisomerase II. Three compounds exhibited potent activity at low micromolar concentrations with minimal toxicity to normal cells. This suggests the potential for these compounds to serve as effective anticancer agents while sparing healthy tissues .
The mechanism by which 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile exerts its biological effects likely involves several pathways:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to induce ROS in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at the G1 phase, triggering programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that the compound may possess antimicrobial activity. The nitrophenyl group is known to enhance the solubility and bioavailability of related compounds, making them effective against various microbial strains.
Summary of Relevant Studies
- Anticancer Evaluation : A study reported that new thiophene derivatives showed promising anticancer effects against multiple cancer types at low concentrations compared to standard treatments like etoposide .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit topoisomerases without intercalating with DNA, suggesting a unique mode of action that could reduce side effects .
- Antimicrobial Potential : Preliminary evaluations indicate that similar compounds may also display antimicrobial properties; however, further research is needed to establish efficacy and safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
